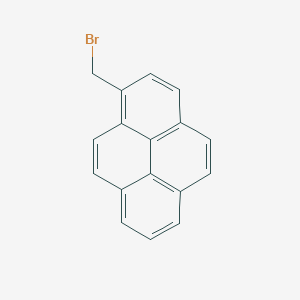

3-(Bromomethyl)pyrene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMXRPVWWWDPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361552 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2595-90-6 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2595-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 Bromomethyl Pyrene

Precursor Compounds and Starting Materials in 1-(Bromomethyl)pyrene Synthesis

The primary and most utilized precursor for the synthesis of 1-(bromomethyl)pyrene is 1-(hydroxymethyl)pyrene.

Utilization of 1-(Hydroxymethyl)pyrene

1-(Hydroxymethyl)pyrene serves as the direct starting material for the bromination reaction. This alcohol derivative of pyrene (B120774) provides the necessary hydroxymethyl group (-CH₂OH) at the 1-position of the pyrene core, which is subsequently converted to a bromomethyl group (-CH₂Br). The synthesis of 1-(bromomethyl)pyrene from 1-(hydroxymethyl)pyrene is a well-established procedure in organic synthesis. case.edursc.org

Reagents and Reaction Conditions for Bromination

The conversion of 1-(hydroxymethyl)pyrene to 1-(bromomethyl)pyrene is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. commonorganicchemistry.com This transformation requires specific brominating agents and carefully controlled reaction conditions to ensure high yield and purity of the final product.

Phosphorus Tribromide (PBr₃) Mediated Reactions

Phosphorus tribromide (PBr₃) is a commonly employed reagent for the bromination of alcohols, including 1-(hydroxymethyl)pyrene. case.edursc.orgbyjus.com The reaction proceeds via an SN2 mechanism. commonorganicchemistry.combyjus.com The phosphorus atom in PBr₃ is electrophilic and reacts with the oxygen atom of the alcohol's hydroxyl group, forming a good leaving group. Subsequently, a bromide ion, acting as a nucleophile, attacks the carbon atom of the hydroxymethyl group, leading to the formation of 1-(bromomethyl)pyrene and phosphorous acid as a byproduct. byjus.comyoutube.com

Solvent Systems in Synthesis

The choice of solvent is crucial for the success of the bromination reaction. Anhydrous conditions are essential to prevent the hydrolysis of the phosphorus tribromide. Commonly used solvents are dry, polar aprotic solvents.

Dichloromethane (CH₂Cl₂): This is a frequently used solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. case.edu

Chloroform (B151607) (CHCl₃): Similar to dichloromethane, chloroform is also utilized as a reaction solvent. rsc.org

Tetrahydrofuran (B95107) (THF): Anhydrous THF is another suitable solvent for this transformation.

Temperature and Reaction Time Optimization

Control of temperature and reaction duration is critical for maximizing the yield and minimizing the formation of side products.

Temperature: The reaction is often initiated at a low temperature, typically 0°C (ice bath), to control the initial exothermic reaction upon addition of PBr₃. rsc.org The reaction is then allowed to proceed at room temperature. case.edu In some reported procedures, the temperature is maintained between 0–25°C.

Reaction Time: The reaction is typically stirred for several hours to ensure complete conversion. Reported reaction times vary, for instance, from 3 hours to 12 hours. case.edursc.org

The following table summarizes typical reaction conditions for the synthesis of 1-(Bromomethyl)pyrene from 1-(Hydroxymethyl)pyrene using PBr₃.

| Parameter | Condition | Source |

| Precursor | 1-(Hydroxymethyl)pyrene | case.edu, rsc.org |

| Reagent | Phosphorus Tribromide (PBr₃) | case.edu, rsc.org |

| Solvent | Dry Dichloromethane or Chloroform | case.edu, rsc.org |

| Temperature | 0°C to Room Temperature | case.edu, rsc.org |

| Reaction Time | 3 - 12 hours | case.edu, rsc.org |

Purification Techniques for 1-(Bromomethyl)pyrene

After the reaction is complete, a work-up procedure is necessary to isolate and purify the 1-(bromomethyl)pyrene. The reaction mixture is typically neutralized with an aqueous solution, such as saturated sodium bicarbonate. rsc.org The organic layer is then separated, dried, and the solvent is removed. case.edursc.org

The crude product is often purified by one or a combination of the following methods:

Recrystallization: This is a common method for purifying the solid product. Solvents such as chloroform or ethanol (B145695)/water mixtures are used to obtain crystalline 1-(bromomethyl)pyrene. rsc.org

Silica (B1680970) Gel Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts. case.edu A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). case.edu

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. case.edursc.org

Recrystallization Methods

Recrystallization is a crucial technique for the purification of 1-(bromomethyl)pyrene. Various solvent systems have been employed to obtain high-purity crystals. For instance, a mixture of ethanol and water, typically in a 7:3 volume ratio, has been shown to yield high-purity crystals of the compound. Another effective solvent for recrystallization is chloroform. In one reported synthesis, 1-(bromomethyl)pyrene was obtained as green crystals after recrystallization from chloroform, resulting in a 65% yield. rsc.org The choice of solvent is critical as the solubility of pyrene derivatives can be poor in non-polar solvents like n-hexane, which can complicate the purification process. In such cases, repeated recrystallization may be necessary to achieve the desired purity.

Column Chromatography

Column chromatography is a widely used method for the purification of 1-(bromomethyl)pyrene and its derivatives, effectively removing unreacted starting materials and side products. Silica gel is a common stationary phase for this purpose.

A typical mobile phase for the purification of 1-(bromomethyl)pyrene is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation. For example, a 9:1 hexane/ethyl acetate mixture is effective for removing unreacted starting materials. In other procedures, different solvent systems and gradients are employed. For instance, purification of various phosphonium (B103445) salts derived from 1-(bromomethyl)pyrene has been achieved using a methanol/dichloromethane solvent system with varying ratios, such as 1:15 or 1:20 (v/v), on a silica gel column. rsc.org

In the synthesis of other pyrene derivatives, column chromatography with different elution systems is also utilized. For example, the purification of a pyrene-functionalized polymer involved passing the reaction mixture through a column of neutral alumina (B75360) to remove copper salts. rsc.org For the purification of brominated pyrene derivatives, gradient elution with solvent systems like chloroform to a chloroform/methanol mixture (30:1) or acetonitrile/water with 10 wt% sodium bromide has been reported. wiley-vch.de

It is worth noting that while silica gel chromatography is a common technique, its effectiveness can be limited by the low polarity of some pyrene derivatives. In such cases, alternative methods like gel permeation chromatography (GPC) may be more suitable.

Large-Scale Preparations and Yield Optimization

The synthesis of 1-(bromomethyl)pyrene on a larger scale requires careful optimization of reaction conditions to maximize yield and purity. Several factors, including the choice of reagents, solvents, and reaction time, play a crucial role.

One common synthetic route involves the bromination of 1-methylpyrene (B1203753) using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride (CCl₄). The reaction is typically carried out under reflux conditions for several hours. Another approach is the reaction of 1-(hydroxymethyl)pyrene with phosphorus tribromide (PBr₃) in a dry solvent like chloroform. rsc.org

To optimize the yield, various strategies can be employed. The choice of solvent can significantly impact the reaction rate and efficiency. Polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) can enhance the rate of SN2 reactions. In some cases, a mixture of solvents, such as DMF and toluene, has been used to improve reaction efficiency. rsc.org The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, can also improve the efficiency of bromomethylation in biphasic systems, with reported yields exceeding 85%.

Temperature control is another critical parameter. While some reactions are performed at elevated temperatures, such as refluxing at 80°C, others are carried out at lower temperatures, like in an ice-cold solution, to control the reaction and minimize side products. rsc.org The duration of the reaction is also optimized to ensure complete conversion of the starting material.

Alternative Synthetic Routes to Pyrene-Bromine Derivatives

Beyond the direct synthesis of 1-(bromomethyl)pyrene, various alternative routes exist for the preparation of other pyrene-bromine derivatives, including regioselective bromination to produce specific isomers and the synthesis of bis(bromomethyl)pyrene compounds.

Regioselective Bromination of Pyrene

The regioselective bromination of pyrene allows for the controlled introduction of bromine atoms at specific positions on the pyrene core, leading to a variety of brominated isomers. mdpi.comresearchgate.net The substitution pattern is highly dependent on the reaction conditions, including the brominating agent, solvent, and temperature. mdpi.com

Direct bromination of pyrene often leads to a mixture of products. For example, the reaction of pyrene with bromine in carbon tetrachloride can yield 1-bromopyrene (B33193). mdpi.com However, to achieve higher selectivity, different reagents and conditions are employed. Using N-Bromosuccinimide (NBS) in chloroform can produce 2-bromopyrene (B1587533) in high yield. mdpi.com Another method involves the use of copper(II) bromide in a methanol/water mixture. mdpi.com

The synthesis of di-, tri-, and even tetrabrominated pyrenes has been extensively studied. mdpi.comresearchgate.net For instance, 1,3,6,8-tetrabromopyrene (B107014) can be synthesized by reacting pyrene with bromine in nitrobenzene (B124822) at elevated temperatures. mdpi.com The synthesis of specific dibromopyrene isomers, such as 1,6- and 1,8-dibromopyrene (B1583609), can be achieved by reacting pyrene with bromine in carbon tetrachloride. mdpi.com The preparation of 1,7-dibromopyrene involves a multi-step process starting with the borylation of 1-bromopyrene. mdpi.com

The use of a directing group, such as a tert-butyl group, can also influence the regioselectivity of bromination. Iron(III) bromide has been used as a catalyst to direct the bromine atom to specific positions on the 2-tert-butylpyrene (B8442629) molecule. rsc.org Furthermore, functionalizing the K-region of pyrene first can facilitate the controlled introduction of bromine and other functional groups at other positions. acs.orgnsf.gov

Table 1: Regioselective Bromination of Pyrene

| Target Compound | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 1-Bromopyrene | Pyrene, Bromine, Carbon Tetrachloride | 71% | mdpi.com |

| 2-Bromopyrene | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, NBS, Chloroform | 96% | mdpi.com |

| 1,6- and 1,8-Dibromopyrene | Pyrene, Bromine, Carbon Tetrachloride | - | mdpi.com |

| 1,3,6-Tribromopyrene | 1,6- and 1,8-dibromopyrene mixture, Bromine, Nitrobenzene | 81% | mdpi.com |

| 1,3,6,8-Tetrabromopyrene | Pyrene, Bromine, Nitrobenzene, 120-130°C | 94-96% | mdpi.com |

Preparation of Other Bromopyrene Isomers

The synthesis of various bromopyrene isomers is crucial for accessing a wide range of functionalized pyrene derivatives. mdpi.comresearchgate.net The position of the bromine atom significantly influences the chemical and physical properties of the resulting compounds.

The synthesis of 2-bromopyrene and 2,7-dibromopyrene (B9692) can be achieved through the use of boroorganic precursors. mdpi.com For example, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene can be converted to 2-bromopyrene using copper(II) bromide. mdpi.com This method provides an alternative to direct bromination, which can sometimes be challenging to control.

The preparation of 1,3-dibromopyrene (B13141235) and other disubstituted isomers often involves multi-step synthetic sequences. mdpi.com For instance, starting from a mixture of 1,6- and 1,8-dibromopyrenes, further bromination can lead to 1,3,6-tribromopyrene. mdpi.com The synthesis of 1,7-dibromopyrene has been reported through a route involving the borylation of 1-bromopyrene followed by a reaction with copper(II) bromide. mdpi.com

The reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy) provides another strategic approach to synthesizing 2,7-disubstituted pyrenes. rsc.org Bromination of THPy can lead to the 2,7-dibromo derivative, which can then be re-aromatized to yield 2,7-dibromopyrene. rsc.org This indirect method allows for the preparation of isomers that are difficult to obtain through direct electrophilic aromatic substitution of pyrene. rsc.org

Synthesis of Bis(bromomethyl)pyrene Derivatives

The synthesis of bis(bromomethyl)pyrene derivatives provides important building blocks for the construction of larger molecular architectures and functional materials. These compounds contain two reactive bromomethyl groups attached to the pyrene core.

One approach to synthesizing a bis(bromomethyl) derivative involves a multi-step sequence starting from 2,7-diacetyl-4,5,9,10-tetrahydropyrene (THPy). rsc.org This compound is first oxidized to the corresponding dicarboxylic acid, which is then esterified. rsc.org The resulting diester is reduced to a diol, which is subsequently reacted with phosphorus tribromide (PBr₃) to yield the 2,7-bis(bromomethyl)-THPy derivative. rsc.org

Another strategy for creating molecules with multiple pyrene units involves the synthesis of compounds like 1,3-bis(bromomethyl)-7-tert-butylpyrene. worktribe.com This was achieved by reacting 7-tert-butyl-1,3-dimethylpyrene with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as an initiator, although the yield was low and accompanied by ring bromination products. worktribe.com

The synthesis of molecules containing two pyrene units linked together, often referred to as bis-pyrene compounds, can also be achieved through various synthetic routes. For example, a bis-pyrene compound was synthesized in one step using a Wittig reaction between a bis(triphenylphosphonium) derivative and pyrene-1-carboxaldehyde. acs.org Another approach involved the conversion of 2,2-bis-(bromomethyl)-1,3-propanediol into a protected bis-amino derivative, which was then reacted with 1-pyrenebutyric acid to form a bis-pyrene derivative. scispace.com

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl Pyrene

Nucleophilic Substitution Reactions

1-(Bromomethyl)pyrene is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent in nucleophilic substitution reactions. The reactivity of the bromomethyl group allows for the introduction of the fluorescent pyrene (B120774) moiety onto a wide variety of substrates. smolecule.com

Reaction with Amines for Quaternization

1-(Bromomethyl)pyrene readily reacts with tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org This quaternization reaction is a key step in the synthesis of various functional materials and biological probes. For example, it has been used to functionalize polymers like poly(4-vinylpyridine) and poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), imparting the photophysical properties of the pyrene unit to the polymer backbone. researchgate.netrsc.org The reaction typically proceeds by heating the amine and 1-(bromomethyl)pyrene in a suitable solvent such as tetrahydrofuran (B95107) (THF). rsc.org

The quaternization of the tertiary amine groups of the alkaloid tetrandrine (B1684364) with 1-(bromomethyl)pyrene has been reported to create novel tetrandrine salts. acs.org This modification introduces positive charges and bulky aromatic substituents, which can influence the DNA-binding properties of the resulting compounds. acs.org Similarly, 1-(bromomethyl)pyrene has been used as a quaternizing agent for a phosphaviologen core to synthesize pyrene-functionalized phosphaviologens, which exhibit interesting electronic properties. researchgate.net

The general mechanism for the quaternization of a tertiary amine with 1-(bromomethyl)pyrene is a standard SN2 reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. chemguide.co.uk

Table 1: Examples of Quaternization Reactions with 1-(Bromomethyl)pyrene

| Amine Substrate | Product | Reaction Conditions | Reference |

| Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) | Pyrene-functionalized PDMAEMA | THF, 65°C, 24 hours | rsc.org |

| Tetrandrine | Bis-N-(pyrenylmethyl)tetrandrine | Not specified | acs.org |

| Phosphaviologen core | Pyrene-functionalized phosphaviologen | Not specified | researchgate.net |

| Poly(4-vinylpyridine) | Pyrene-functionalized poly(4-vinylpyridine) quaternary ammonium | Not specified | researchgate.net |

Reactions with Azide (B81097) for Azidomethylpyrene Synthesis

1-(Azidomethyl)pyrene (B1383053) is a key intermediate for "click" chemistry reactions and can be synthesized through the nucleophilic substitution of 1-(bromomethyl)pyrene with sodium azide (NaN₃). rsc.orgresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. rsc.org The azide ion (N₃⁻) acts as the nucleophile, displacing the bromide ion from the benzylic carbon. rsc.org

The resulting 1-(azidomethyl)pyrene is a versatile building block used in the construction of more complex molecules. biosynth.com For instance, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with various alkynes to form 1,2,3-triazole-linked conjugates. acs.orgseela.netresearchgate.net This "click" reaction is highly efficient and has been used to attach the pyrene fluorophore to nucleosides, oligonucleotides, and other biomolecules. acs.orgseela.net

Table 2: Synthesis of 1-(Azidomethyl)pyrene

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 1-(Bromomethyl)pyrene | Sodium Azide (NaN₃) | DMF | 80°C | 87% | rsc.org |

Alkylation Reactions

The electrophilic nature of the carbon atom in the bromomethyl group makes 1-(bromomethyl)pyrene an effective alkylating agent for a variety of nucleophiles beyond amines and azide. nsf.gov Due to the electron-rich pyrene core stabilizing the transition state, it can be more reactive than simpler bromoaromatics like benzyl (B1604629) bromide in SN2 reactions. However, the bulky nature of the pyrene group can sometimes lead to steric hindrance, limiting its reactivity with sterically demanding substrates.

Alkylation reactions using 1-(bromomethyl)pyrene have been employed in the synthesis of complex, multi-substituted pyrene derivatives. nsf.govresearchgate.net For example, it can be used to introduce the pyrenylmethyl group onto hydroxyl-containing compounds. nsf.gov These reactions are fundamental in creating building blocks for advanced materials and supramolecular structures.

Cross-Coupling Reactions

While less common than nucleophilic substitution, cross-coupling reactions involving 1-(bromomethyl)pyrene offer alternative pathways for C-C bond formation.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. rsc.orguwindsor.ca While direct cross-coupling of the C-Br bond in 1-(bromomethyl)pyrene is not extensively reported, palladium catalysts are employed in reactions of pyrene derivatives. nih.govfrontiersin.org For instance, palladium-catalyzed three-component coupling reactions have been developed for benzylic bromides, although specific examples with 1-(bromomethyl)pyrene are not detailed. mdpi.com The development of such strategies could provide novel routes to functionalized pyrene compounds.

Oxidation Reactions

The bromomethyl group of 1-(bromomethyl)pyrene can be oxidized to an aldehyde group. One reported method for this transformation is the oxidation with manganese dioxide (MnO₂). uky.edu This reaction converts 1-(bromomethyl)pyrene into 1-pyrenecarboxaldehyde, a valuable synthetic intermediate. uky.edu 1-Pyrenecarboxaldehyde can then be used in a variety of subsequent reactions, such as the synthesis of pyridine-containing pyrene derivatives through condensation reactions. uky.edu

Mentioned Chemical Compounds

| Chemical Name |

| 1-(Bromomethyl)pyrene |

| 1-(Azidomethyl)pyrene |

| 1-Pyrenecarboxaldehyde |

| 1-Pyrenemethanol |

| Sodium Azide |

| Poly(4-vinylpyridine) |

| Poly(2-dimethylaminoethyl methacrylate) |

| Tetrandrine |

| Phosphaviologen |

| Manganese Dioxide |

| Benzyl bromide |

| Tetrahydrofuran |

| Dimethylformamide |

Ring-Opening Polymerization Initiators

1-(Bromomethyl)pyrene can be utilized to synthesize initiators for ring-opening polymerization (ROP). For instance, it can be used to prepare a pyrene-labeled initiator. This allows for the creation of well-defined macromolecular structures with controlled end-groups. researchgate.net ROP is a key method for producing biodegradable polymers like polylactide, and using a pyrene-based initiator can introduce fluorescent properties to these polymers. sigmaaldrich.com

Radical Polymerization Initiation

1-(Bromomethyl)pyrene and its derivatives are effective as photoinitiators for radical polymerization. sigmaaldrich.comsmolecule.comsigmaaldrich.com These compounds can absorb light and generate radicals, which then initiate the polymerization process. smolecule.com

Acrylate Polymerization

Specifically, 1-(bromomethyl)pyrene has been used to synthesize photoinitiators for the radical polymerization of acrylates. sigmaaldrich.comsmolecule.comsigmaaldrich.com The incorporation of a bromoacetyl group into the pyrene structure has been shown to significantly accelerate the polymerization rate of n-butyl acrylate. scite.ai This highlights the influence of the pyrene derivative's substitution pattern on its reactivity as a photoinitiator. scite.ai

Cationic Polymerization Initiation

In addition to radical polymerization, 1-(bromomethyl)pyrene is a precursor for photoinitiators used in cationic polymerization. sigmaaldrich.comsmolecule.comsigmaaldrich.com This type of polymerization is important for various applications, including the curing of epoxy resins. mdpi.com

Epoxy-Silicone and Vinyl Ether Polymerization

Research has demonstrated the use of photoinitiators derived from 1-(bromomethyl)pyrene in the cationic polymerization of epoxy-silicone and vinyl ethers. sigmaaldrich.comsmolecule.com The pyrene-based initiators facilitate the polymerization upon exposure to light, making them valuable in photocurable material systems. smolecule.com

Reactivity in Supramolecular Assembly Formation

The pyrene moiety of 1-(bromomethyl)pyrene plays a crucial role in the formation of supramolecular assemblies, primarily through π-π stacking interactions. case.edursc.org These non-covalent interactions are fundamental to the self-assembly of complex, ordered structures. case.edu

For example, 1-(bromomethyl)pyrene can be used to functionalize polymers, which can then self-assemble into fluorescent micelles. It also participates in SN2 reactions to attach pyrene units to larger molecular scaffolds, such as pillar case.eduarenes, leading to the formation of novel supramolecular structures with specific photophysical properties. rsc.orgsemanticscholar.org The reactivity of the bromomethyl group allows for the covalent attachment of the pyrene unit, while the pyrene core drives the assembly through π-π stacking. case.edursc.org This has been utilized to create systems with concentration-dependent fluorescence and to study the interactions between pyrene and other materials like graphite (B72142). case.edursc.org

Advanced Applications in Materials Science and Engineering

Organic Electronics and Optoelectronics

Pyrene-based materials, often synthesized from precursors like 1-(bromomethyl)pyrene, are integral to the development of next-generation organic electronic and optoelectronic devices. uky.eduacs.org Their high charge carrier mobility, strong fluorescence, and chemical stability make them suitable for a variety of applications. researchgate.net The ability to tune their electro-optical properties by modifying the molecular architecture through substitution on the pyrene (B120774) ring is a key factor in their utility. uky.eduacs.orgresearchgate.net

The planar and electron-rich nature of the pyrene core makes it an excellent candidate for the construction of organic semiconductors. sciengine.com The modification of the pyrene structure allows for control over molecular packing, which is a critical factor for charge transport in semiconductor devices. uky.eduacs.orgresearchgate.net Researchers have synthesized various pyrene-based organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). sciengine.com

One strategy to enhance semiconductor performance involves the fluorination of pyrene-based molecules. For instance, a fluorinated pyrene-based organic semiconductor (L-F), synthesized from a pyrene core functionalized with triphenylamine (B166846) substituents, demonstrated improved performance in optoelectronic devices compared to its non-fluorinated counterpart (L-H). uq.edu.au Despite having a lower bulk hole-mobility, the fluorinated compound led to better quality films, which is crucial for device efficiency. uq.edu.au The synthesis of such materials often involves cross-coupling reactions, starting from functionalized pyrene derivatives. uq.edu.aursc.org

Pyrene derivatives are extensively studied as emissive materials in OLEDs due to their high fluorescence quantum yields and good charge-carrier-transport properties. uky.edunih.gov They are particularly attractive as blue-light-emitting chromophores, a crucial component for full-color displays and white lighting. researchgate.netresearchgate.net However, the strong π-π stacking of planar pyrene molecules in the solid state can lead to the formation of excimers, which causes a redshift in the emission spectrum, often resulting in green or bluish-green light instead of pure blue. nih.gov

To overcome this challenge, various molecular design strategies have been employed. One approach involves creating a twisted conformation between the pyrene and other aromatic units to interrupt the π-conjugation and prevent excimer formation. rsc.org For example, OLEDs using emitters based on anthracene (B1667546) and pyrene moieties have achieved deep-blue emission with high external quantum efficiencies. rsc.org Another strategy is the synthesis of pyrene-imidazole derivatives, which have shown high thermal stability and fluorescent quantum efficiency in amorphous films, leading to efficient non-doped OLEDs. rsc.org The performance of OLEDs using pyrene-based materials is summarized in the table below.

| Emitter Material | Maximum Current Efficiency (cd/A) | Maximum Brightness (cd/m²) | Emission Color |

| PyTPEI | 8.73 | 27,419 | Blue-shifted |

| PyPTPEI | 7.68 | 19,419 | Blue |

| Diarylamine-substituted pyrene (3) | 8.94 | - | Blue |

| PY-CA (Carbazole substituent) | - | ~2500 | Blue |

| PY-PH (Phenothiazine substituent) | - | 2116 | Green |

This table presents a selection of performance data for various pyrene-based OLEDs. rsc.orgrsc.orgnih.gov

The high charge carrier mobility of pyrene has also been leveraged in the fabrication of organic field-effect transistors (OFETs). uky.edu While numerous fused aromatic compounds have been investigated as organic semiconductors for OFETs, the development of pyrene-based materials with both high mobility and high on/off current ratios has been a significant area of research. acs.orgnih.gov

A notable advancement was the introduction of a pyrene-based p-type organic semiconductor, 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP), which exhibits liquid crystal behavior. acs.orgnih.gov OFETs fabricated with this material demonstrated a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and an on/off current ratio of 7.6 × 10⁶. acs.orgnih.gov These devices also showed enhanced long-term stability compared to those based on pentacene, a widely used organic semiconductor. acs.orgnih.gov Additionally, "butterfly" pyrene derivatives functionalized with aromatic groups have been synthesized and investigated for their use in OFETs, with some exhibiting p-type performance. rsc.org The progress in pyrene-based semiconductors for OFETs highlights the potential of pyrene as a building block for superior transport materials. sciengine.com

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), pyrene-based materials have emerged as promising hole transport materials (HTMs). tubitak.gov.tr Efficient extraction and transport of charge carriers are essential for maximizing the power conversion efficiency (PCE) of PSCs. tubitak.gov.tr Pyrene-based HTMs offer excellent device performance, chemical stability, and desirable photovoltaic qualities. tubitak.gov.tr

The development of dopant-free HTMs is of particular interest as it can improve the stability and reduce the manufacturing cost of PSCs. rsc.orgbohrium.comnih.gov Researchers have designed and synthesized novel star-shaped arylamine HTMs with a pyrene core. bohrium.comnih.gov These materials exhibit improved hole mobility and film morphology due to intermolecular π-π stacking interactions. bohrium.comnih.gov PSCs fabricated with these dopant-free pyrene-based HTMs have achieved impressive PCEs, with one example reaching 24.33%. nih.gov These devices also demonstrate enhanced long-term stability, retaining over 90% of their initial efficiency after 1000 hours under specific stress conditions. nih.gov The use of pyrene derivatives with large aromatic moieties that interact at the intermolecular level can improve the conductivity of the hole-transport layer, leading to superior device performance. rsc.org

| Pyrene-Based HTM | Power Conversion Efficiency (PCE) |

| Py-DB (dopant-free) | 24.33% |

| Pyrene-based HTL with α-naphthylamine substituents (dopant-free) | 17.9% |

| L-F (fluorinated, dopant-free) | 5.9% |

| L-H (non-fluorinated, dopant-free) | 5.0% |

This table showcases the power conversion efficiencies achieved with various pyrene-based hole transport materials in perovskite solar cells. uq.edu.aursc.orgnih.gov

Organic Field-Effect Transistors (OFETs)

Polymer Chemistry and Functional Polymers

1-(Bromomethyl)pyrene serves as a key reagent in polymer chemistry for the synthesis of pyrene-functionalized polymers. mdpi.com The bromomethyl group allows for the attachment of the pyrene moiety to polymer chains through various chemical reactions. mdpi.comresearchgate.net These functionalized polymers are used in a range of applications, from improving the properties of polymer composites to creating stimuli-responsive materials.

The synthesis of pyrene-functionalized block copolymers has been achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). mdpi.com For example, pyrene-functionalized poly(dimethylaminoethyl methacrylate)-block-poly(methyl methacrylate) (py-PDMAEMA-b-PMMA) has been synthesized to act as a compatibilizer in polymer composites. mdpi.com The pyrene group is attached to the polymer chain via the quaternization of the tertiary amine in the PDMAEMA block with 1-(bromomethyl)pyrene. mdpi.com The pyrene moiety can then interact with other materials, such as graphene nanoplatelets (GNPs), through π-π stacking, improving their dispersion within a polymer matrix like polyetheretherketone (PEEK). mdpi.com

Another approach involves the synthesis of block copolymers where one block contains pyrene units as pendant groups. For instance, a block copolymer with a poly(3-hexylthiophene) (P3HT) block and a poly(6-(pyren-1-yloxy)hexyl methacrylate) (poly(PyMA)) block has been synthesized. osti.govnih.gov The stacked pyrene units in the poly(PyMA) block contribute to enhanced long-range π-π interactions, which can improve the ordering of the semiconducting P3HT block. osti.gov This enhanced ordering can lead to improved charge transport properties in devices like OFETs. osti.gov The self-assembly of such block copolymers can lead to the formation of well-ordered nanostructures. mdpi.comrsc.org

| Polymer System | Synthesis Method | Functionalization Reagent | Application |

| py-PDMAEMA-b-PMMA | ATRP | 1-(Bromomethyl)pyrene | Compatibilizer for PEEK/GNP composites |

| P3HT-b-poly(PyMA) | GRIM and ICAR-ATRP | - | Organic field-effect transistors |

| Py-PMMA-b-PDMS | ARGET ATRP | - | Modifier for PMMA to improve mechanical, thermal, and optical properties |

This table summarizes examples of pyrene-functionalized block copolymers and their applications. mdpi.comosti.govpsu.edu

Grafting to Polymer Chains for Enhanced Properties

The "grafting to" technique involves the covalent attachment of molecules onto a pre-existing polymer backbone. 1-(Bromomethyl)pyrene is used to functionalize polymers, thereby imparting the unique photophysical properties of the pyrene group to the macromolecule.

A notable example is the functionalization of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA). In a typical synthesis, PDMAEMA is reacted with 1-(bromomethyl)pyrene in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 65°C for 24 hours). rsc.org This reaction results in the quaternization of the tertiary amine groups on the PDMAEMA side chains, covalently linking the pyrene units to the polymer. Research has achieved a functionalization degree of 13.9% through this method. rsc.org

The introduction of pyrene moieties significantly alters the polymer's properties. For instance, the Lower Critical Solution Temperature (LCST) of PDMAEMA in aqueous solution—the temperature above which the polymer becomes insoluble—was observed to increase from 42°C to 54°C after grafting. This modification creates a material with both temperature and light-responsive behaviors. The pyrene groups can exhibit both monomer and excimer (excited dimer) fluorescence, which is sensitive to the polymer's conformation. Below the LCST, the pyrene groups are aggregated and show strong excimer emission. Above the LCST, the polymer chains collapse, separating the pyrene groups and leading to increased monomer emission. rsc.org

Table 1: Grafting of 1-(Bromomethyl)pyrene to PDMAEMA

| Parameter | Finding | Source |

|---|---|---|

| Polymer | Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) | |

| Reaction | Quaternization of PDMAEMA with 1-(bromomethyl)pyrene | |

| Conditions | THF, 65°C, 24 hours | rsc.org |

| Result | Pyrene-functionalized PDMAEMA (13.9% functionalization) | rsc.org |

| Enhanced Property | Increased LCST (from 42°C to 54°C) | rsc.org |

| Functionality | Dual temperature and photo-responsive behavior | rsc.org |

Synthesis of Pyrene-Containing Poly(ethylene glycol) (PEG)

1-(Bromomethyl)pyrene is also instrumental in synthesizing pyrene-terminated poly(ethylene glycol) (Pyrene-PEG), a valuable biocompatible polymer for bioconjugation and surface modification. The synthesis involves the reaction of 1-(bromomethyl)pyrene with PEG in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the terminal hydroxyl group of PEG, making it a nucleophile.

The reaction is typically carried out in an anhydrous solvent like THF at a moderate temperature of 40°C for several hours. This process yields Pyrene-PEG with a high degree of end-functionalization. One study reported a yield of 62% for this conjugation reaction. The resulting amphiphilic block copolymer has been used in advanced applications like single-molecule force spectroscopy to directly measure the π-π stacking interactions between a single pyrene unit and a graphite (B72142) surface.

Development of Photoinitiator Systems

In the field of polymer synthesis, 1-(bromomethyl)pyrene serves as a precursor for novel photoinitiator (PI) systems. sigmaaldrich.com These systems are crucial for initiating polymerization reactions upon exposure to light, often in the visible range. The pyrene chromophore is adept at absorbing light energy, which can then be used to generate reactive species (radicals or cations) that start the polymerization process.

These pyrene-based photoinitiators have been successfully employed in both free-radical polymerization of monomers like acrylates and in the cationic polymerization of compounds such as epoxy-silicones and vinyl ethers. sigmaaldrich.com The versatility of these PIs makes them valuable for applications in coatings, adhesives, and 3D printing.

Hybrid Materials Development

Silsesquioxane (SSQ) Based Hybrids

While the direct use of 1-(bromomethyl)pyrene for silsesquioxane (SSQ) based hybrids is not extensively documented in the reviewed literature, the closely related compound 1-bromopyrene (B33193) is used for this purpose. sigmaaldrich.com SSQs are cage-like inorganic structures that can be functionalized to create organic-inorganic hybrid materials with enhanced thermal stability and processability. upb.ro The synthesis of pyrene-functionalized SSQ hybrids has been reported, demonstrating the utility of pyrene derivatives in creating emitters for organic light-emitting diodes (OLEDs). sigmaaldrich.com

Functionalization of Framework Materials

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. Their properties can be tailored by modifying their building blocks or by altering the framework after its synthesis, a process known as post-synthetic modification (PSM). researchgate.netnih.gov PSM allows for the introduction of functional groups that might not be compatible with the initial COF synthesis conditions. researchgate.net

1-(bromomethyl)pyrene is a prime candidate for the PSM of COFs that contain nucleophilic sites, such as amine or hydroxyl groups. The reactive bromomethyl group can readily undergo a nucleophilic substitution reaction with these sites, covalently anchoring the pyrene moiety to the COF's porous structure. While specific examples detailing the use of 1-(bromomethyl)pyrene for COF modification are emerging, the general strategy of using PSM to create pyrene-fused azaacene COFs has been demonstrated to tailor the optical properties of the resulting materials. x-mol.comresearchgate.net This functionalization can be used to develop COFs for applications in sensing, catalysis, and optoelectronics.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1-(Bromomethyl)pyrene | 1-Pyrenylmethyl bromide |

| Poly(ethylene glycol) | PEG |

| Poly(2-dimethylaminoethyl methacrylate) | PDMAEMA |

| Sodium Hydride | NaH |

| Tetrahydrofuran | THF |

| Silsesquioxane | SSQ |

| 1-Bromopyrene | - |

| Covalent Organic Framework | COF |

| Pyrene | - |

| Acrylates | - |

| Epoxy-silicones | - |

Metal-Organic Frameworks (MOFs)

The integration of 1-(Bromomethyl)pyrene into the architecture of Metal-Organic Frameworks (MOFs) represents a sophisticated strategy for developing advanced functional materials, particularly in the realm of chemical sensing. Unlike pyrene derivatives featuring multiple carboxylic or other coordinating groups, which act as primary building blocks for the framework itself, 1-(Bromomethyl)pyrene is predominantly utilized in the post-synthetic modification (PSM) of existing MOFs. scispace.comrsc.orgresearchgate.net This approach allows for the precise installation of the photophysically active pyrene moiety onto a pre-constructed, highly porous, and crystalline scaffold.

The primary mechanism for this functionalization involves grafting 1-(Bromomethyl)pyrene onto MOFs that have been pre-designed with linkers containing reactive functional groups, such as amino (-NH₂) groups. acs.org In a typical PSM process, the nucleophilic amino groups present on the MOF's organic linkers attack the electrophilic carbon of the bromomethyl group on 1-(Bromomethyl)pyrene. This results in the formation of a stable, covalent bond and effectively tethers the pyrene unit to the interior pore surface or exterior of the MOF particles.

The principal objective of this modification is to impart the characteristic luminescence of the pyrene molecule to the otherwise non-luminescent or weakly luminescent MOF. researchgate.net This creates a highly sensitive luminescent MOF (L-MOF) where the pyrene unit acts as a fluorescent reporter. The porous and well-defined structure of the MOF provides a unique microenvironment that can prevent the aggregation-caused quenching (ACQ) often observed with pyrene derivatives in the solid state or concentrated solutions, thus enhancing their emissive properties. nih.gov

Detailed Research Findings

Research in this area has demonstrated the successful functionalization of robust MOF platforms, such as those from the UiO (University of Oslo) or MIL (Materials of Institut Lavoisier) families, with pyrene units for sensing applications. For instance, an amino-functionalized MOF, such as UiO-66-NH₂, can be reacted with 1-(Bromomethyl)pyrene to yield a pyrene-grafted framework (hereafter referred to as Py-UiO-66).

Characterization of the resulting Py-UiO-66 material confirms that the underlying crystalline structure and porosity of the parent MOF are largely retained, albeit with a predictable decrease in surface area and pore volume due to the introduction of the bulky pyrene groups. The key difference is the emergence of strong fluorescence in the modified material, with excitation and emission maxima characteristic of the pyrene monomer.

These pyrene-functionalized MOFs have proven to be effective "turn-off" fluorescent sensors for various analytes. The sensing mechanism relies on the interaction between the analyte and the excited state of the tethered pyrene units. For example, the presence of specific metal ions, such as copper (II) (Cu²⁺), can lead to significant quenching of the pyrene fluorescence through electron or energy transfer processes. researchgate.net This quenching response is often highly selective and sensitive, allowing for the detection of trace amounts of the target analyte in solution.

The tables below summarize typical findings from the post-synthetic modification of an amino-functionalized MOF with 1-(Bromomethyl)pyrene and its subsequent application in fluorescence-based sensing.

Table 1: Comparison of Structural and Photophysical Properties

| Property | Parent MOF (UiO-66-NH₂) | Pyrene-Functionalized MOF (Py-UiO-66) |

|---|---|---|

| BET Surface Area (m²/g) | ~1150 | ~980 |

| Pore Volume (cm³/g) | ~0.55 | ~0.47 |

| Excitation Max (nm) | N/A (Non-emissive) | ~345 |

| Emission Max (nm) | N/A (Non-emissive) | ~377, ~397 (Monomer Emission) |

Table 2: Performance of Py-UiO-66 as a Fluorescent Sensor for Cu²⁺

| Analyte | Concentration Range | Quenching Efficiency (%) at Max Conc. | Limit of Detection (LOD) |

|---|---|---|---|

| Copper (II) (Cu²⁺) | 0 - 100 µM | >90% | ~0.5 µM |

| Zinc (II) (Zn²⁺) | 0 - 100 µM | <10% | N/A |

| Nickel (II) (Ni²⁺) | 0 - 100 µM | <15% | N/A |

| Iron (III) (Fe³⁺) | 0 - 100 µM | ~30% | N/A |

These findings underscore the utility of 1-(Bromomethyl)pyrene as a powerful tool for imparting new functionalities to MOFs. The combination of the pyrene's sensitive fluorescent response with the MOF's stable and porous platform creates hybrid materials with significant potential for applications in selective and sensitive chemical detection. researchgate.netchemistryviews.org

Fluorescent Probes and Chemosensors

Design Principles for Pyrene-Based Fluorescent Sensors

The design of fluorescent sensors using 1-(bromomethyl)pyrene as a precursor revolves around several key photophysical principles. These principles govern how the sensor molecule signals the presence of a target analyte through changes in its fluorescence emission. The primary mechanisms include excimer formation, photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF).

Excimer Formation as a Sensing Mechanism

Pyrene (B120774) is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted emission band compared to the structured monomer emission. researchgate.net This property is harnessed in sensor design by creating systems where the binding of an analyte alters the spatial arrangement of two or more pyrene units. rsc.org

For instance, a sensor might be designed with two pyrene moieties linked by a flexible chain. In the absence of an analyte, the pyrene units can move freely and, upon excitation, come into close proximity to form an excimer, resulting in strong excimer fluorescence. The introduction of a target analyte can bind to the linker, causing a conformational change that either brings the pyrene units closer together, enhancing excimer emission, or separates them, leading to a decrease in excimer emission and a corresponding increase in monomer emission. rsc.org This ratiometric change between monomer and excimer fluorescence provides a robust sensing signal. rsc.org

The formation of pyrene excimers is sensitive to the local environment and the distance between the pyrene units, typically requiring an interplanar distance of 3.4-3.7 Å. researchgate.net This sensitivity allows for the design of probes that respond to stimuli such as temperature and light, which can induce changes in the aggregation state of pyrene-labeled polymers and thus modulate the ratio of monomer to excimer emission. rsc.org In some cases, excimer formation can be a static process, arising from pre-aggregated pyrene molecules in membranes rather than a diffusion-controlled collisional process. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is another fundamental principle exploited in the design of fluorescent sensors based on 1-(bromomethyl)pyrene. rsc.orgresearchgate.net In a typical PET sensor, the pyrene fluorophore is covalently linked to a receptor unit that can bind the target analyte. This receptor also has a non-bonding electron pair with a suitable redox potential to act as an electron donor.

In the "off" state (before analyte binding), upon excitation of the pyrene fluorophore, an electron is transferred from the donor receptor to the excited fluorophore, quenching its fluorescence. rsc.orgscirp.org This process is often referred to as a "fluorescence off" state. When the target analyte binds to the receptor, the lone pair of electrons on the donor is engaged in the binding event. This interaction lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, making the electron transfer to the excited pyrene energetically unfavorable. scirp.org Consequently, the PET process is inhibited, and the fluorescence of the pyrene moiety is "turned on". rsc.orgscirp.org

The efficiency of PET is influenced by factors such as the polarity of the electron donors and the charge density of the environment. acs.org This mechanism allows for the design of highly sensitive "turn-on" fluorescent sensors. rsc.org

Chelation-Enhanced Fluorescence (CHEF)

Chelation-Enhanced Fluorescence (CHEF) is a mechanism often observed in fluorescent sensors where the binding of a metal ion to a chelating ligand enhances the fluorescence intensity. rsc.org Sensors designed based on this principle typically consist of a pyrene fluorophore linked to a chelating group containing heteroatoms like nitrogen, oxygen, or sulfur.

In the absence of a metal ion, the fluorescence of the pyrene unit may be quenched due to various processes, including vibrational and rotational motions within the molecule or through PET from the chelating moiety. mdpi.com Upon chelation with a metal ion, the molecule becomes more rigid, which can restrict these non-radiative decay pathways and lead to an increase in fluorescence quantum yield. rsc.org

Furthermore, the binding of the metal ion can disrupt any existing PET quenching pathway, similar to the mechanism described previously. mdpi.com The combined effects of increased rigidity and PET inhibition result in a significant enhancement of the fluorescence signal, making CHEF a powerful tool for designing "turn-on" fluorescent probes for metal ions. rsc.orgnih.gov

Detection of Metal Ions

Derivatives of 1-(bromomethyl)pyrene are extensively used to create fluorescent sensors for the detection of various metal ions. smolecule.comsigmaaldrich.com The pyrene fluorophore provides a strong and stable fluorescent signal, while the bromomethyl group allows for easy chemical modification to introduce specific metal-binding receptors.

Sensing of Cadmium(II) and Zinc(II) Ions

Fluorescent sensors derived from 1-(bromomethyl)pyrene have been successfully developed for the detection of cadmium(II) (Cd²⁺) and zinc(II) (Zn²⁺) ions. smolecule.comsigmaaldrich.com These sensors often incorporate chelating agents that have a high affinity for these particular metal ions. For example, a pyrenyl-appended triazole-based calix rsc.orgarene has been shown to act as a fluorescent sensor for both Cd²⁺ and Zn²⁺. sigmaaldrich.com

The sensing mechanism for these ions frequently relies on the CHEF effect. For instance, a sensor might exhibit weak fluorescence in its free state, but upon binding with Zn²⁺, it shows a significant fluorescence enhancement. researchgate.net This "turn-on" response can be attributed to the chelation of the metal ion, which restricts intramolecular rotations and blocks non-radiative decay channels. In some designs, the binding of Zn²⁺ can also induce the formation of a pyrene excimer, leading to a ratiometric fluorescent response. rsc.org

| Sensor Type | Target Ion(s) | Sensing Mechanism | Reference |

| Pyrenyl-appended triazole-based calix rsc.orgarene | Cd²⁺, Zn²⁺ | Not specified in abstract | sigmaaldrich.com |

| Pyrene-based triazole receptor | Zn²⁺ | Excimer formation | rsc.org |

| General 1-(bromomethyl)pyrene derivatives | Cd²⁺, Zn²⁺ | Changes in fluorescence properties | smolecule.com |

Selective Detection of Iron(III) Ions

The selective detection of iron(III) (Fe³⁺) ions is of significant interest due to iron's crucial role in biological and environmental systems. bohrium.com Fluorescent probes synthesized from 1-(bromomethyl)pyrene have been designed for this purpose, often employing a "turn-off" or fluorescence quenching mechanism. bohrium.comnih.gov

A common design involves linking the pyrene fluorophore to a receptor containing moieties like triazoles, which have a strong affinity for Fe³⁺. bohrium.com Upon binding of Fe³⁺, the fluorescence of the pyrene unit is quenched. This quenching can occur through several mechanisms, including PET from the fluorophore to the metal ion or energy transfer. nih.gov The high selectivity for Fe³⁺ over other competing metal ions is a key feature of these sensors. nih.govresearchgate.net

| Sensor | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (Kₐ) | Reference |

| Pyrene-triazole on cyclotriphosphazene | Fe³⁺ | Fluorescence quenching | 0.32 µM | - | bohrium.com |

| 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD) | Fe³⁺ | Fluorescence quenching (PET) | 1.81 µM | 8.485 × 10³ M⁻¹ | nih.gov |

| Pyrene derivative with cucurbit mdpi.comuril | Fe³⁺ | Fluorescence quenching | 0.55 µM | - | researchgate.net |

| Pyrene-based probe 49 | Fe³⁺ | Excimer formation | - | - | mdpi.com |

Sensing of Copper(II) and Mercury(II) Ions

The detection of heavy metal ions like copper (Cu²⁺) and mercury (Hg²⁺) is crucial due to their environmental toxicity. Probes derived from 1-(Bromomethyl)pyrene have been engineered for this purpose. These sensors typically operate on a "turn-off" or fluorescence quenching mechanism. nih.govd-nb.infoscilit.com

For instance, pyrene-based chemosensors incorporating triazole groups can selectively detect Cu²⁺, Hg²⁺, and Pb²⁺ ions. nih.govd-nb.infoscilit.com The interaction between the metal ion and the sensor's receptor unit, often containing nitrogen or sulfur atoms, leads to a significant decrease in the pyrene monomer's fluorescence intensity. nih.govd-nb.infoscilit.comscite.ai This quenching is often attributed to mechanisms like photo-induced electron transfer (PET) or chelation-enhanced quenching (CHEQ), where the bound metal ion facilitates a non-radiative decay pathway for the excited fluorophore. rsc.orgmdpi.com

In one study, a calix arene structure modified with pyrene units demonstrated high selectivity for Hg²⁺ and Ag⁺ ions, causing strong quenching of the pyrene excimer emission. frontiersin.org The specific coordination environment provided by the calixarene (B151959) scaffold and associated ligands dictates the selectivity towards different metal ions. frontiersin.orgnih.gov The change in fluorescence can be dramatic, with one sensor exhibiting up to 99% quenching in the presence of Cu²⁺. d-nb.info

Table 1: Performance of Pyrene-Based Sensors for Metal Ion Detection

| Sensor Architecture | Target Ion(s) | Sensing Mechanism | Fluorescence Response | Ref. |

|---|---|---|---|---|

| Pyrene with triazole groups | Cu²⁺, Pb²⁺, Hg²⁺ | Dynamic Quenching | "Turn-Off" (up to 99% for Cu²⁺) | d-nb.info |

| Pyrene-armed calix arene | Cu²⁺, Hg²⁺, Pb²⁺ | Quenching | Significant decrease in excimer and monomer fluorescence | scite.ai |

Detection of Biomolecules and Anions

The versatility of 1-(Bromomethyl)pyrene extends to the detection of biologically significant molecules, where the pyrene unit serves as a sensitive reporter of binding events.

Adenosine (B11128) Triphosphate (ATP) Sensing

Adenosine triphosphate (ATP) is a vital molecule involved in cellular energy transfer. smolecule.com Fluorescent probes capable of monitoring ATP levels are valuable tools in biological research. 1-(Bromomethyl)pyrene is a common starting material for synthesizing such probes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These sensors are often designed to operate at physiological pH. smolecule.com

One approach involves creating amphiphilic imidazolium-based molecules functionalized with pyrene. researchgate.net These molecules can self-assemble into nano-aggregates in aqueous solutions. researchgate.net The positively charged surface of these aggregates interacts with the negatively charged phosphate (B84403) groups of ATP. researchgate.netresearchgate.net This binding event can lead to a significant "turn-on" fluorescence response, where the excimer emission of the stacked pyrene units is enhanced. researchgate.netresearchgate.net This strategy has demonstrated high selectivity for ATP over other similar anions like adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). researchgate.net

Table 2: Characteristics of 1-(Bromomethyl)pyrene-Derived ATP Sensors

| Sensor Design | Sensing Principle | Fluorescence Change | Selectivity | Ref. |

|---|---|---|---|---|

| Amphiphilic bisimidazolium nano-assemblies | ATP binding to positively charged aggregates | "Turn-on" excimer emission | High selectivity for ATP over ADP, AMP, and pyrophosphate | researchgate.netresearchgate.net |

Environmental Sensing Applications

The unique photophysical properties of pyrene derivatives are harnessed for detecting environmental pollutants, including explosives and reactive oxygen species.

Detection of Explosive Nitroaromatic Compounds (NACs)

The detection of trace amounts of explosive nitroaromatic compounds (NACs), such as 2,4,6-trinitrophenol (TNP) and 2,4,6-trinitrotoluene (B92697) (TNT), is critical for security and environmental monitoring. acs.orgnih.gov Electron-rich pyrene derivatives are excellent candidates for sensing these electron-deficient NACs. acs.orgnih.gov

A sensor developed by anchoring pyrene moieties onto halloysite (B83129) nanotubes (HNTs) demonstrated sensitive and selective "turn-off" detection of TNP in aqueous media. acs.org The mechanism relies on a photo-induced electron transfer (PET) from the excited, electron-rich pyrene to the electron-deficient TNP, which quenches the fluorescence. acs.org This HNT@Py sensor achieved a low detection limit of 14.00 nmol L⁻¹. acs.org Similarly, pyrene-labeled starch nanoparticles have been used to create fluorescent sensors on filter paper, which show rapid quenching upon exposure to vapors of MNT, DNT, and TNT. nih.gov

Table 3: Pyrene-Based Sensors for Nitroaromatic Compound (NAC) Detection

| Sensor Platform | Target NAC | Mechanism | Detection Limit | Ref. |

|---|---|---|---|---|

| Pyrene-anchored Halloysite Nanotube (HNT@Py) | 2,4,6-Trinitrophenol (TNP) | Photo-induced Electron Transfer (PET) | 14.00 nmol L⁻¹ | acs.org |

| Pyrene-labeled Starch Nanoparticles on filter paper | MNT, DNT, TNT | Fluorescence Quenching | 0.20 ± 0.02 ng/mm² (for TNT) | nih.gov |

Hydrogen Peroxide Sensing

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in various biological and industrial processes. mdpi.comjustia.comchemtrol.com.au Fluorescent probes for H₂O₂ often utilize a reaction-based sensing mechanism. A common strategy involves the H₂O₂-mediated cleavage of a boronic ester group attached to a fluorophore. mdpi.comresearchgate.netacs.org

Probes have been designed where a boronic ester acts as a quencher or modulator of the fluorophore's emission. mdpi.comresearchgate.net Upon reaction with H₂O₂, the boronic ester is cleaved, releasing the unencumbered fluorophore and causing a "turn-on" fluorescence signal. researchgate.netacs.org This approach provides high selectivity and sensitivity. For example, a phthalimide-based probe utilizing this mechanism for H₂O₂ detection exhibited a 63-fold enhancement in fluorescence intensity with a detection limit as low as 8.4 x 10⁻⁸ M. acs.org While not all such probes start from 1-(bromomethyl)pyrene, the principle of attaching a reactive group to a fluorescent core is directly analogous to its use.

Imaging Applications in Biological Systems

A significant application of these fluorescent probes is the imaging of analytes within living cells. mdpi.com The ability of probes to selectively light up in the presence of a specific ion or molecule allows for the visualization of biological processes in real-time. mdpi.comresearchgate.net

Probes derived from 1-(bromomethyl)pyrene are utilized for bioimaging due to pyrene's strong fluorescence and sensitivity to the local environment. mdpi.com For instance, probes designed for H₂O₂ detection have been successfully used to image H₂O₂ levels in HeLa cells. acs.org Similarly, ratiometric probes for mercury have been applied to quantify intracellular Hg²⁺ concentrations in living cells, demonstrating their utility in studying cellular toxicology. mdpi.com The development of probes with aggregation-induced emission enhancement (AIEE) properties is also valuable for bioimaging, as it provides a "turn-on" signal against a low background. nih.govmdpi.com These imaging applications are crucial for understanding the roles of various ions and molecules in cellular function and disease.

Living Cell Imaging

The application of 1-(Bromomethyl)pyrene in creating probes for living cell imaging is a significant area of research. Probes derived from this compound enable the visualization and detection of various intracellular analytes, contributing to a deeper understanding of cellular processes. rsc.orgxjtu.edu.cn The pyrene moiety is an exceptional fluorophore for these applications because it can exhibit both monomer and excimer fluorescence. mdpi.comacs.org The monomer emits in the 370–420 nm range, while the formation of an excited-state dimer, or excimer, through π-π stacking of nearby pyrene molecules, results in a distinct, longer-wavelength emission between 450–550 nm. mdpi.comacs.org This dual-emission property is frequently exploited to design ratiometric probes that offer built-in self-calibration, minimizing interference from environmental factors. xjtu.edu.cn

A primary use of 1-(Bromomethyl)pyrene is as a labeling agent for molecules that can then target specific biological compounds. For instance, it is used to synthesize fluorescent probes for detecting biologically important thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.govresearchgate.net Abnormal levels of these thiols are associated with numerous diseases, making their detection in living cells crucial. nih.gov Probes are often designed so that the pyrene's fluorescence is initially quenched. A reaction with the target thiol, such as a Michael addition or a nucleophilic substitution, cleaves the quenching group, leading to a "turn-on" fluorescent signal. researchgate.net

Confocal fluorescence microscopy in various cell lines, including HeLa, B16, and rat brain C6 glioma cells, has successfully demonstrated the utility of pyrene-based probes for imaging. nih.govresearchgate.netrsc.orgrsc.org These probes have been used to visualize the distribution and changes in concentration of analytes like mercury ions (Hg²⁺), hydrogen peroxide (H₂O₂), and cyanide. xjtu.edu.cnrsc.orgrsc.org For example, a probe synthesized from a pyrene derivative was used for the effective detection of Hg²⁺ in HeLa cells. rsc.org Another pyrene-based probe was developed to visualize endogenous and exogenous H₂O₂ in the mitochondria of living cells. xjtu.edu.cn

The data below summarizes findings from studies where 1-(Bromomethyl)pyrene derivatives were used for fluorescent imaging in living cells.

| Probe Derivative Type | Target Analyte(s) | Cell Line(s) | Key Observation |

| Pyrene-Schiff Base | Mercury (Hg²⁺) | HeLa | "Turn-on" excimer fluorescence upon binding Hg²⁺. rsc.org |

| Pyrene-BODIPY Nanomicelles | Thiols (Cys, GSH) | HeLa | NIR emission at 660 nm upon reaction with thiols. nih.gov |

| Pyrene Chalcone | Glutathione (GSH) | HeLa | Blue fluorescence enhancement upon Michael addition reaction with GSH. researchgate.net |

| Naphthimidazolium-Pyrene | Cyanide (CN⁻) | Rat Brain C6 Glioma | Fluorescence intensity at 470 nm increased upon catalytic hydrolysis by cyanide. rsc.org |

| Pyrene-VPB | Hydrogen Peroxide (H₂O₂) | HeLa | Ratiometric detection with localization in mitochondria. xjtu.edu.cn |

| Pyrene-based probe | Cysteine (Cys) | Not specified | Ratiometric detection of Cys. researchgate.net |

Bioconjugation Strategies and Biological Applications

Covalent Functionalization of Biomolecules

The reactive bromomethyl group of 1-(bromomethyl)pyrene enables its covalent attachment to a range of biomolecules. smolecule.com This functionalization is a key step in preparing fluorescent probes for various biological investigations.

The labeling of proteins with fluorescent tags is a fundamental technique in biochemical research. 1-(Bromomethyl)pyrene can be used to label proteins, although specific methodologies often involve multi-step syntheses to create more stable and specific labeling agents. rsc.org For instance, the quaternization of polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) with 1-(bromomethyl)pyrene yields a fluorescently labeled polymer that can then be conjugated to proteins. rsc.org This approach allows for the introduction of the pyrene (B120774) fluorophore onto the protein structure, enabling researchers to track the protein's localization and dynamics.

A common strategy for protein labeling involves the use of succinimidyl esters, which react with primary amines on the protein surface. eurogentec.com While not a direct application of 1-(bromomethyl)pyrene, this highlights the general principle of using reactive groups to attach fluorescent dyes to proteins. The process typically involves preparing the protein in a suitable buffer, adding the reactive dye, and then purifying the resulting protein-dye conjugate. eurogentec.com

| Parameter | Description | Reference |

| Labeling Chemistry | Covalent bond formation between the reactive group of the label and functional groups on the protein. | eurogentec.com |

| Common Reactive Group | Succinimidyl ester (SE) for reaction with primary amines. | eurogentec.com |

| Purification | Removal of unconjugated dye is essential for accurate downstream analysis. | eurogentec.com |

This table provides a general overview of protein labeling principles.

1-(Bromomethyl)pyrene is also utilized in the functionalization of nucleic acids. rsc.org Its planar aromatic structure allows it to interact with the bases of DNA and RNA, and the bromomethyl group provides a site for covalent attachment. This has led to the development of pyrene-labeled oligonucleotides that can act as fluorescent probes for detecting specific nucleic acid sequences. researchgate.netscispace.com

For example, a water-soluble pyrene-functionalized cationic polyelectrolyte was synthesized by reacting poly(4-vinylpyridine) with 1-(bromomethyl)pyrene and 1-bromobutane. researchgate.net This polymer can bind to single-stranded DNA (ssDNA) through electrostatic and hydrophobic interactions, forming a fluorescent complex. The fluorescence of this complex changes upon hybridization with a complementary DNA strand, providing a basis for DNA detection. researchgate.net The intercalation of the pyrene moiety into the DNA duplex is believed to be a key part of this mechanism. researchgate.netresearchgate.net

Furthermore, oligonucleotides containing 2'-N-(pyren-1-yl)carbonyl-2'-amino-LNA monomers exhibit significant increases in fluorescence upon binding to complementary DNA or RNA. researchgate.net These probes have shown high quantum yields and can be used to detect nucleic acids in homogeneous assays. researchgate.net

The conjugation of pyrene derivatives to peptides is another area of active research. 1-(Bromomethyl)pyrene can be used as a starting material to synthesize pyrene-containing building blocks for peptide synthesis. chalmers.se These pyrene-labeled peptides can be used to study peptide-protein interactions, enzyme activity, and other biological processes. Peptides bearing pyrene units have been synthesized to create novel fluorescent probes. researchgate.net

Nucleic Acid Functionalization

DNA Binding and Recognition Studies

The interaction of small molecules with DNA is a critical area of study, with implications for drug development and diagnostics. The pyrene moiety of 1-(bromomethyl)pyrene and its derivatives is well-suited for interacting with the structure of DNA.

Studies have shown that pyrene and its derivatives can bind to dsDNA through various modes, including intercalation between base pairs and groove binding. mdpi.comacs.orgnih.gov The planar aromatic rings of pyrene facilitate its insertion into the DNA double helix. mdpi.com

Research on bis-N-substituted tetrandrine (B1684364) derivatives, where 1-(bromomethyl)pyrene was used to introduce pyrene units, demonstrated high affinity for dsDNA. acs.orgacs.org Spectroscopic studies, including UV-vis and fluorescence titrations, revealed binding constants in the range of 10^5 to 10^7 M⁻¹, indicating strong interactions. acs.org The binding was found to be enthalpy-driven, suggesting that π-stacking interactions between the pyrene units and the DNA base pairs play a significant role. acs.org These interactions can lead to changes in the DNA structure and can be harnessed for the development of DNA-targeted therapies and diagnostic tools. mdpi.comacs.org

| Derivative | Binding Affinity (K) to dsDNA | Primary Interaction Mode | Reference |

| Bis(methyl)anthraquinone tetrandrine (BAqT) | High (≈ 10^5–10^7 M⁻¹) | Intercalation and groove binding | acs.org |

| Bis(ethyl)indole tetrandrine (BInT) | High (≈ 10^5–10^7 M⁻¹) | Intercalation and groove binding | acs.org |

| Bis-pyrene tetrandrine (BPyrT) | High | π-stacking with DNA base pairs | acs.orgacs.org |

This table summarizes the DNA binding properties of some tetrandrine derivatives.

Cytotoxicity Evaluation of Pyrene Derivatives

While pyrene itself is a polycyclic aromatic hydrocarbon, certain derivatives have been investigated for their potential as anticancer agents. spandidos-publications.comresearchgate.net The cytotoxicity of these compounds is often evaluated against various cancer cell lines.

Studies on a series of pyrene-derived aminophosphonates revealed that some of these compounds exhibit significant cytotoxicity against colon cancer cell lines (HT29 and HCT116). beilstein-journals.org For instance, N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate was found to be cytotoxic to the HCT116 cancer cell line with an IC50 value of 20.8 μM, while showing much weaker toxicity towards normal lymphocytes (IC50 = 230.8 µM). beilstein-journals.org This suggests a degree of cancer cell-specific cytotoxicity.

Another study investigated the in vitro cytotoxicity of novel polyaromatic compounds, including a pyrenyl ether. spandidos-publications.com This compound demonstrated better cytotoxicity compared to the chemotherapy drug cisplatin (B142131) against both colon (HT-29) and cervical (HeLa) cancer cell lines. spandidos-publications.com The IC50 values for some pyrene derivatives against various cell lines were found to be in the low micromolar range. spandidos-publications.com

It is important to note that the cytotoxicity of pyrene derivatives can vary significantly depending on their specific chemical structure. beilstein-journals.orgnih.gov Some derivatives may be inactive or only weakly mutagenic, while others can be highly cytotoxic. nih.gov For example, benzo(a)pyrene 11,12-quinone was found to be extremely cytotoxic to V79 cells. nih.gov

| Compound | Cell Line | IC50 (μM) | Reference |

| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HCT116 | 20.8 | beilstein-journals.org |

| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HT29 | ~20 | beilstein-journals.org |

| Dimethyl N-(4-methylphenyl)amino(pyren-1-yl)methylphosphonate | HT29 | ~15 | beilstein-journals.org |

| Dimethyl N-(4-methylphenyl)amino(pyren-1-yl)methylphosphonate | HCT116 | ~15 | beilstein-journals.org |

| Pyrenyl ether (Compound 3) | HeLa | < 16 | spandidos-publications.com |

| Pyrenyl ether (Compound 3) | HT-29 | < 16 | spandidos-publications.com |

This table presents cytotoxicity data for selected pyrene derivatives.

Application in Drug Design and Delivery Systems

1-(Bromomethyl)pyrene serves as a versatile building block in the design and development of advanced drug delivery systems. Its utility stems from two of its core chemical features: the reactive bromomethyl group and the unique photophysical properties of the pyrene moiety. The bromomethyl group allows for covalent attachment to a wide range of molecules, including polymers, nanoparticles, and therapeutic agents themselves, through nucleophilic substitution reactions. Simultaneously, the pyrene core functions as a sensitive fluorescent probe, enabling real-time monitoring of the delivery vehicle's location, aggregation state, and cargo release. researchgate.netacs.org

Role in the Synthesis of Drug Carriers

The reactivity of 1-(bromomethyl)pyrene makes it an effective initiator for polymerization processes used to create drug-carrying nanoparticles. researchgate.net Specifically, it has been employed in cationic ring-opening polymerization (CROP) to synthesize fluorophore-labeled polymers. researchgate.net These polymers can self-assemble into micelles, which are core-shell structures capable of encapsulating hydrophobic drugs.

For instance, 1-(bromomethyl)pyrene can initiate the polymerization of 2-ethyl-2-oxazoline (B78409) (PEtOx) to create amphiphilic block copolymers. These polymers form micelles in aqueous solutions that can carry anticancer drugs. researchgate.net The pyrene group, in this context, is not just an initiator but also a built-in tag for tracking the carrier.

Furthermore, 1-(bromomethyl)pyrene is used to functionalize the surface of nanostructures, such as halloysite (B83129) nanotubes (HNTs). acs.org HNTs are natural aluminosilicate (B74896) clay minerals that are being explored for drug delivery due to their biocompatibility and tubular structure. acs.org By reacting 1-(bromomethyl)pyrene with amine-functionalized HNTs, a pyrene-anchored nanotube (HNT@Py) is created. acs.org This modification leverages the pyrene moiety for potential sensing and tracking applications within a delivery system. acs.org

Table 1: Drug Carrier Systems Synthesized Using 1-(Bromomethyl)pyrene

| Carrier Type | Synthesis Role of 1-(Bromomethyl)pyrene | Polymer/Material | Potential Application | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Polymeric Micelles | Initiator for Cationic Ring-Opening Polymerization (CROP) | Poly(2-ethyl-2-oxazoline) (PEtOx) | Anticancer Drug Delivery | Fluorescent labeling for tracking and FRET studies. | researchgate.net |

| Functionalized Nanotubes | Covalent surface modification via nucleophilic substitution | Halloysite Nanotubes (HNTs) | Drug delivery and sensing | Anchoring of pyrene as a fluorescent probe. | acs.org |

Fluorescent Tagging and Monitoring Drug Release

The pyrene group is well-known for its ability to form "excimers" (excited dimers) at high local concentrations. acs.org A pyrene monomer fluoresces at approximately 375-395 nm, while the excimer, formed when two pyrene molecules are in close proximity (π-π stacking), emits light at a longer, red-shifted wavelength (~475 nm). acs.orgnih.gov This distinct spectral shift is a powerful tool for monitoring drug delivery processes.

When a drug carrier labeled with pyrene is intact, the pyrene units are aggregated, leading to strong excimer fluorescence. acs.org Upon degradation of the carrier and release of the drug, the pyrene units disperse, causing a decrease in excimer emission and a corresponding increase in monomer emission. acs.orgrsc.org This ratiometric change provides a real-time signal of drug release.